Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C14H22N2O2 . It is also known by other names such as 2-Methyl-2-propanyl (1-amino-3-phenyl-2-propanyl)carbamate .
Molecular Structure Analysis
The molecular structure of Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate consists of a carbamate group attached to a tert-butyl group and a phenylpropan-2-yl group . The average mass of the molecule is 250.337 Da and the monoisotopic mass is 250.168121 Da .Physical And Chemical Properties Analysis
Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Ceftolozane
“Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate” is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Synthesis of N-Boc-protected Anilines
“Tert-butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, as it allows for the protection of the amino group during reactions, preventing unwanted side reactions.
Synthesis of Tetrasubstituted Pyrroles
“Tert-butyl carbamate” was also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important structures in medicinal chemistry due to their presence in many biologically active compounds.
Synthesis of [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Derivatives
The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems leads to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives . These compounds have been synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Enhancement of Biological Activity
Introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has recently been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .
Increase in Lipophilicity
Introduction of tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This property is crucial in drug design as it affects the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Hazards
The compound is classified as potentially hazardous. It has been associated with hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body, including cholinesterase enzymes .
Mode of Action
Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings .
Biochemical Pathways
Carbamates are known to affect the cholinergic pathway by inhibiting cholinesterase enzymes, leading to an overstimulation of the nervous system .
Pharmacokinetics
Carbamates are generally well-absorbed in the body and are metabolized by the liver .
Result of Action
The inhibition of cholinesterase enzymes by carbamates can lead to an overstimulation of the nervous system, resulting in various physiological effects .
properties
IUPAC Name |
tert-butyl N-(1-amino-1-phenylpropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12H,15H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVCBMYWHDLCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate | |
CAS RN |
1334494-07-3 |
Source
|
Record name | tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.